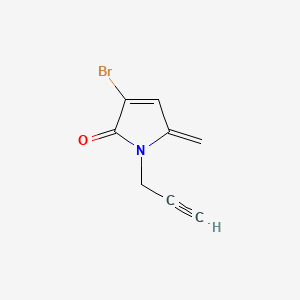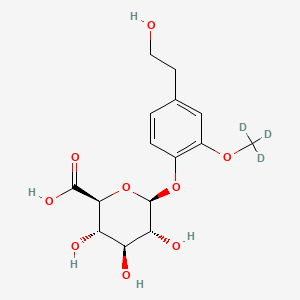
Vanillylmethanol 4-Glucuronide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanillylmethanol-4-Glucuronid-d3 ist ein isotopenmarkiertes Analogon von Vanillylmethanol-4-Glucuronid. Vanillylmethanol-4-Glucuronid ist ein Derivat von Vanillylmethanol, einem in Erdbeeren, Trauben und Olivenöl vorkommenden Aromastoff. Vanillylmethanol besitzt hohe Radikalfängeraktivitäten und hemmt die Homocystein-induzierte Adhäsion von Endothelzellen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Vanillylmethanol-4-Glucuronid-d3 umfasst die Glucuronidierung von Vanillylmethanol. Die Reaktion erfordert typischerweise die Verwendung von Glucuronsäurederivaten unter spezifischen Bedingungen, um das gewünschte Produkt zu erhalten. Die Isotopenmarkierung mit Deuterium (d3) wird durch die Verwendung deuterierter Reagenzien während der Synthese erreicht.
Industrielle Produktionsverfahren
Die industrielle Produktion von Vanillylmethanol-4-Glucuronid-d3 beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst den Einsatz fortschrittlicher Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Qualitätskontrolle.
Analyse Chemischer Reaktionen
Reaktionstypen
Vanillylmethanol-4-Glucuronid-d3 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung in entsprechende Aldehyde oder Säuren.
Reduktion: Umwandlung in Alkohole oder andere reduzierte Formen.
Substitution: Austausch von funktionellen Gruppen durch andere Substituenten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Häufige Reagenzien sind Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4).
Substitution: Häufige Reagenzien sind Halogenierungsmittel und Nukleophile.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zu Aldehyden oder Säuren führen, während die Reduktion zu Alkoholen führen kann.
Wissenschaftliche Forschungsanwendungen
Vanillylmethanol-4-Glucuronid-d3 findet vielfältige Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Referenzstandard in der analytischen Chemie zur Quantifizierung glucuronidierter Verbindungen verwendet.
Biologie: Wird untersucht, um seine Rolle in Stoffwechselwegen und seine Auswirkungen auf Zellprozesse zu verstehen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich antioxidativer und entzündungshemmender Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika und als Qualitätskontrollstandard bei der Produktion glucuronidierter Verbindungen eingesetzt.
Wirkmechanismus
Vanillylmethanol-4-Glucuronid-d3 entfaltet seine Wirkungen durch die Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es besitzt hohe Radikalfängeraktivitäten und hemmt die Homocystein-induzierte Adhäsion von Endothelzellen. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, werden noch untersucht, aber es wird vermutet, dass es mit verschiedenen Enzymen und Rezeptoren interagiert, die an oxidativem Stress und Entzündungen beteiligt sind.
Wirkmechanismus
Vanillylmethanol 4-Glucuronide-d3 exerts its effects through its interaction with specific molecular targets and pathways. It has high scavenging activities and inhibits homocysteine-induced endothelial cell adhesion. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with various enzymes and receptors involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Vanillylmethanol-4-Glucuronid: Das nicht deuterierte Analogon von Vanillylmethanol-4-Glucuronid-d3.
Vanillylmethanol: Die Stammverbindung, ein Aromastoff, der in Erdbeeren, Trauben und Olivenöl vorkommt.
Andere glucuronidierte Verbindungen: Verschiedene andere glucuronidierte Derivate von Phenolverbindungen.
Einzigartigkeit
Vanillylmethanol-4-Glucuronid-d3 ist aufgrund seiner Isotopenmarkierung mit Deuterium einzigartig, was es besonders nützlich in der analytischen Chemie für die Verfolgung und Quantifizierung macht. Die Deuteriummarkierung sorgt für einen deutlichen Massenunterschied, der eine präzise Detektion und Analyse ermöglicht.
Eigenschaften
Molekularformel |
C15H20O9 |
|---|---|
Molekulargewicht |
347.33 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(2-hydroxyethyl)-2-(trideuteriomethoxy)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C15H20O9/c1-22-9-6-7(4-5-16)2-3-8(9)23-15-12(19)10(17)11(18)13(24-15)14(20)21/h2-3,6,10-13,15-19H,4-5H2,1H3,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1/i1D3 |
InChI-Schlüssel |
FPHRLHBSOJUFOE-ASEKTBJKSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)CCO)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


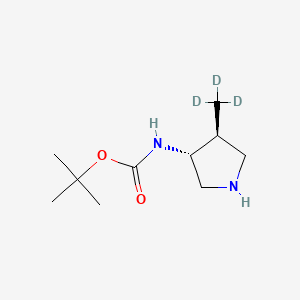
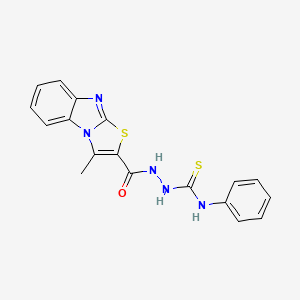
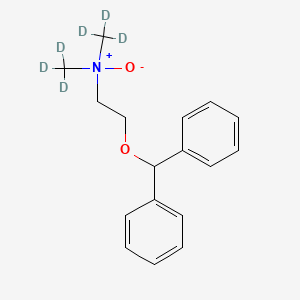

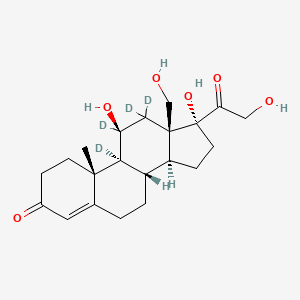






![N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12422165.png)
